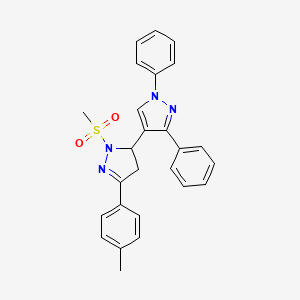

2-(甲磺酰基)-1',3'-二苯基-5-(对甲苯基)-3,4-二氢-1'H,2H-3,4'-联吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methanesulfonyl-5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bipyrazole core substituted with methanesulfonyl and methylphenyl groups.

科学研究应用

Structure and Characteristics

The compound features a bipyrazole core with specific substitutions that enhance its chemical properties. Its molecular formula is C26H24N4O3S with a molecular weight of approximately 472.56 g/mol. The unique structure contributes to its potential biological activities and applications in synthetic chemistry.

Chemistry

In the field of chemistry, 2-(methylsulfonyl)-1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole serves as a valuable building block for synthesizing more complex molecules. It is utilized in studies exploring reaction mechanisms and the development of new synthetic methodologies.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial effects against various pathogens.

- Anticancer Properties : In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in several cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Medicine

The compound is being explored as a lead candidate for drug development. Its structural features suggest it may interact favorably with biological targets involved in disease processes. Ongoing research aims to optimize its pharmacological profile for therapeutic applications.

Industry

In industrial applications, 2-(methylsulfonyl)-1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials with specific functional characteristics.

Anticancer Efficacy

Several case studies have highlighted the efficacy of this compound in specific cancer models:

- Breast Cancer Model : Demonstrated significant antiproliferative effects in vitro against MDA-MB-231 cells.

- Liver Cancer Model : Showed promising results in inhibiting HepG2 cell growth through apoptosis induction.

Molecular Modeling Studies

Molecular docking simulations have been conducted to predict binding affinities with proteins involved in cancer progression. Results indicate strong interactions with targets associated with apoptosis and cell cycle regulation.

Key Findings

The applications of 2-(methylsulfonyl)-1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole span multiple disciplines:

- Chemistry : Valuable for synthesizing complex molecules.

- Biology : Potential antimicrobial and anticancer agent.

- Medicine : Lead candidate for drug development.

- Industry : Useful in specialty chemical production.

作用机制

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes , particularly COX-2 . COX enzymes play a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid cascade , a biochemical pathway that produces prostanoids, which play a role in many inflammatory processes . By inhibiting the COX-2 enzyme, the compound disrupts this pathway, reducing the production of prostanoids and, consequently, inflammation .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of the COX-2 enzyme . This results in a decrease in the production of prostanoids, leading to a reduction in inflammation . On a cellular level, this can lead to a decrease in the symptoms of inflammation, such as pain and swelling.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the bipyrazole core, followed by the introduction of methanesulfonyl and methylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.

化学反应分析

Types of Reactions

2-methanesulfonyl-5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The methanesulfonyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

相似化合物的比较

Similar Compounds

- 2-methanesulfonyl-5-(trifluoromethyl)aniline

- 2-methanesulfonyl-5-methylaniline

Uniqueness

Compared to similar compounds, 2-methanesulfonyl-5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole stands out due to its unique bipyrazole core and specific substitution pattern. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

The compound 2-(methylsulfonyl)-1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a novel bipyrazole derivative with potential therapeutic applications. This article focuses on its biological activity, including its synthesis, pharmacological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of the compound involves several chemical reactions, starting from readily available precursors. The detailed synthetic pathway includes:

- Reagents and Conditions : The compound was synthesized using methyl 2-(6-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate as a precursor. The reaction conditions typically include solvent systems like DCM (dichloromethane) and temperature control to optimize yield and purity .

- Yield and Characterization : The final product was characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. For instance, the NMR data showed distinct peaks corresponding to the different protons in the molecule .

Biological Activity

The biological activity of the compound has been evaluated through various assays focusing on its anticancer, anti-inflammatory, and neuropharmacological properties.

Anticancer Activity

- Cell Proliferation Assays : The compound was tested against several cancer cell lines using the sulforhodamine B (SRB) assay. At a concentration of 50 μM, it exhibited significant cytotoxicity with IC50 values indicating potent antiproliferative effects. For example, in MCF-7 breast cancer cells, the compound showed an IC50 value of approximately 10 μM .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Further studies indicated that the compound may inhibit specific signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In carrageenan-induced paw edema models:

- Inhibition Rates : It demonstrated inhibition rates ranging from 38% to 57.7% at varying concentrations (0.01 mmol/kg), indicating moderate anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuropharmacological Effects

Research into the neuropharmacological effects revealed potential antidepressant-like activity:

- Behavioral Studies : In forced swim tests (FST) and tail suspension tests (TST), the compound significantly reduced immobility time in mice, suggesting an antidepressant effect similar to that of fluoxetine .

- Serotonergic Mechanism : The observed effects are hypothesized to involve serotonergic pathways rather than noradrenergic mechanisms, warranting further investigation into neurotransmitter levels following administration .

Data Summary

| Biological Activity | Assay Type | Concentration | IC50 Value | Inhibition Rate |

|---|---|---|---|---|

| Anticancer | SRB Assay | 50 μM | ~10 μM | - |

| Anti-inflammatory | Carrageenan Model | 0.01 mmol/kg | - | 38% - 57.7% |

| Antidepressant | FST/TST | 100 mg/kg | - | Significant reduction in immobility |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A comprehensive evaluation involving multiple cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways and inhibited key oncogenic signaling pathways.

- Neuropharmacological Assessment : Behavioral assessments in animal models indicated significant antidepressant-like effects, suggesting potential for development as a therapeutic agent for mood disorders.

属性

IUPAC Name |

4-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2S/c1-19-13-15-20(16-14-19)24-17-25(30(27-24)33(2,31)32)23-18-29(22-11-7-4-8-12-22)28-26(23)21-9-5-3-6-10-21/h3-16,18,25H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONHIDLKVQUSEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。